1-(Cyclohexylmethyl)-3-methylpiperazine
CAS No.: 1339077-78-9
Cat. No.: VC2681453
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339077-78-9 |
|---|---|
| Molecular Formula | C12H24N2 |
| Molecular Weight | 196.33 g/mol |
| IUPAC Name | 1-(cyclohexylmethyl)-3-methylpiperazine |
| Standard InChI | InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 |
| Standard InChI Key | BJQGWYRXMVYOMP-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1)CC2CCCCC2 |
| Canonical SMILES | CC1CN(CCN1)CC2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1-(Cyclohexylmethyl)-3-methylpiperazine features a six-membered piperazine ring with two nitrogen atoms at the 1 and 4 positions. The molecule contains a cyclohexylmethyl substituent attached to one nitrogen atom and a methyl group at the carbon in position 3, creating a chiral center. The molecular formula is C12H24N2, corresponding to a molecular weight of approximately 196.34 g/mol.
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of 1-(Cyclohexylmethyl)-3-methylpiperazine
The compound exhibits characteristic basicity due to the presence of the secondary and tertiary nitrogen atoms in the piperazine ring. The chiral center at position 3 means the compound can exist as either (R) or (S) enantiomers, with potentially different biological activities and properties.
Synthesis Methods
Direct Alkylation Approach
The synthesis of 1-(Cyclohexylmethyl)-3-methylpiperazine can be achieved through selective alkylation of 3-methylpiperazine with cyclohexylmethyl halide. This approach typically requires careful control of reaction conditions to ensure mono-substitution.
A common synthetic route involves:
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Reaction of 3-methylpiperazine with cyclohexylmethyl bromide
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Use of an appropriate base (e.g., potassium carbonate)
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Reaction in polar aprotic solvents such as DMF or acetonitrile
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Purification by column chromatography or recrystallization
Protection-Deprotection Strategy
For achieving selective N-alkylation, a protection-deprotection strategy can be employed:
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Protection of one nitrogen of 3-methylpiperazine with a tert-butyloxycarbonyl (Boc) group
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Alkylation of the free nitrogen with cyclohexylmethyl halide
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Deprotection of the Boc group using acid (TFA or HCl)
This approach has been documented for similar piperazine derivatives and provides good control over regioselectivity .
Table 2. Synthesis Conditions for Related N-substituted Piperazines
Stereochemistry and Isomerism
Stereoisomers
The methyl substituent at position 3 creates a stereogenic center, resulting in two possible stereoisomers:
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(R)-1-(Cyclohexylmethyl)-3-methylpiperazine
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(S)-1-(Cyclohexylmethyl)-3-methylpiperazine
These enantiomers may exhibit different biological activities and physical properties. Stereoselective synthesis methods can be employed to obtain the desired enantiomer, often involving chiral catalysts or starting materials .
Conformational Analysis
Pharmacological Properties and Applications
Receptor Interactions
Piperazine derivatives are known to interact with various biological receptors. While specific data for 1-(Cyclohexylmethyl)-3-methylpiperazine is limited, structurally similar compounds have demonstrated activity at:
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Serotonin receptors (5-HT)
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Dopamine receptors
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Ion channels
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Cannabinoid receptors
The lipophilic cyclohexylmethyl group likely enhances membrane permeability and blood-brain barrier penetration, potentially conferring CNS activity.
Structure-Activity Relationships
Table 3. Structure-Activity Relationships in Related Piperazine Derivatives
| Structural Feature | Pharmacological Effect | Potential Application |
|---|---|---|
| N-Cyclohexylmethyl substitution | Enhanced lipophilicity and BBB penetration | CNS-active compounds |
| 3-Methyl substitution | Increased receptor selectivity | Targeted therapeutic agents |
| Stereochemistry at position 3 | Differential receptor binding | Precision medicine approaches |
| Piperazine ring | Hydrogen bond acceptor/donor properties | Various receptor interactions |
Research Applications
1-(Cyclohexylmethyl)-3-methylpiperazine has potential utility in:
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Medicinal chemistry as a building block for drug discovery
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Chemical biology for probing receptor function
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Material science for creating specialized polymers and supramolecular assemblies
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As a chemical intermediate in organic synthesis
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 1-(Cyclohexylmethyl)-3-methylpiperazine can be confirmed using various NMR techniques. Characteristic signals in the 1H NMR spectrum would include:
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Methyl group protons (doublet) at approximately δ 0.9-1.1 ppm
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Cyclohexyl ring protons at δ 1.0-2.0 ppm
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Methylene protons adjacent to nitrogen at δ 2.2-2.6 ppm
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Piperazine ring protons at δ 2.3-3.5 ppm
13C NMR would show characteristic signals for the methyl carbon (15-20 ppm), cyclohexyl carbons (25-35 ppm), and carbons adjacent to nitrogen atoms (45-55 ppm).
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 196 (M+) corresponding to the molecular formula C12H24N2. Fragmentation patterns would likely include loss of the cyclohexylmethyl group and characteristic fragments of the piperazine ring .
HPLC Analysis
High-performance liquid chromatography can be used for both analysis and purification of 1-(Cyclohexylmethyl)-3-methylpiperazine. Typical conditions might include:
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Reverse-phase column (C18)
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Mobile phase: acetonitrile/buffer with pH adjustment
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UV detection at 210-220 nm
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Mass spectrometric detection for enhanced sensitivity and specificity
GC-MS Analysis
Gas chromatography-mass spectrometry has been successfully applied to analyze piperazine derivatives and could be used for 1-(Cyclohexylmethyl)-3-methylpiperazine . Derivatization techniques such as acetylation may improve chromatographic behavior.
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Table 5. Comparison of 1-(Cyclohexylmethyl)-3-methylpiperazine with Structural Analogs
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 1-(Cyclohexylmethyl)piperazine | Lacks 3-methyl group | Decreased steric hindrance, different receptor binding profile |
| (S)-1-Boc-3-methylpiperazine | Different N-substituent (Boc vs. cyclohexylmethyl) | Different lipophilicity, used as synthetic intermediate |
| 1-(Cyclohexylmethyl)-3-methylpiperidin-1-ium | Piperidine vs. piperazine ring | Different basicity, hydrogen bonding properties |
| 1-(Cyclohexylcarbonyl)-3-methylpiperidine | Contains amide linkage instead of amine | Different stability, conformation, and receptor binding |
Functional Group Effects
The presence of the methyl group at position 3 introduces:
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Steric effects that influence conformation and receptor binding
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Increased lipophilicity compared to unmethylated analogs
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A chiral center that enables stereochemical diversity
The cyclohexylmethyl substituent contributes:
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Enhanced lipophilicity
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Conformational flexibility
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Potential for hydrophobic interactions with biological targets
Future Research Directions
Medicinal Chemistry Applications
Future research might explore:
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Development of stereoselective synthesis methods for obtaining pure enantiomers
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Investigation of receptor selectivity profiles of the different stereoisomers
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Design of functionalized derivatives for specific therapeutic targets
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Exploration as scaffolds for fragment-based drug discovery
Material Science Applications
Potential directions include:
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Investigation as building blocks for supramolecular assemblies
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Development of functional materials with specific recognition properties
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Incorporation into polymer systems for controlled release applications
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